4-Methoxy-2-phenethyltetrahydrofuran
Description
Structure
3D Structure
Properties
CAS No. |
88841-82-1 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methoxy-2-(2-phenylethyl)oxolane |
InChI |
InChI=1S/C13H18O2/c1-14-13-9-12(15-10-13)8-7-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
GARCNQDBQTXQFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(OC1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxy 2 Phenethyltetrahydrofuran
Stereoselective and Enantioselective Synthesis of 4-Methoxy-2-phenethyltetrahydrofuran
The creation of the two stereocenters at the C2 and C4 positions of the tetrahydrofuran (B95107) ring demands highly controlled synthetic methods to achieve the desired diastereomeric and enantiomeric purity.
Asymmetric Cyclization Strategies for the Tetrahydrofuran Core
A key approach to building the chiral tetrahydrofuran scaffold is through asymmetric cyclization. Organocatalysis offers a powerful tool for these transformations. For instance, cinchona-alkaloid-thiourea based bifunctional organocatalysts have been shown to facilitate the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing excellent enantioselectivities for tetrahydrofuran rings even at low catalyst loadings. organic-chemistry.org This strategy could be adapted by designing a precursor that incorporates the phenethyl group and a latent methoxy (B1213986) group, which would cyclize to form the core structure.
Another potent strategy involves the visible-light-mediated deoxygenative cyclization of monoallylated 1,2-diols. nih.gov Starting from chiral 1,2-diols, which are readily available, substrates can be activated as ethyl oxalates or benzoates to generate alkyl radicals that undergo 5-exo-trig cyclization. nih.gov For the target molecule, a precursor could be envisioned where one hydroxyl group is allylated and the other is methylated, leading to the desired 4-methoxy substituted ring upon cyclization.
Recent advancements have also highlighted a two-step protocol starting from inexpensive 2,3-dihydrofuran (B140613). This involves an initial enantioselective and regioselective Pd-catalyzed Hayashi–Heck arylation to generate a 5-aryl-2,3-dihydrofuran intermediate. acs.orgthieme-connect.comacs.orgnih.gov A subsequent Rh-catalyzed hydroformylation proceeds with high regio- and diastereoselectivity to yield the anti-2,4-disubstituted tetrahydrofuran. acs.orgthieme-connect.comacs.orgnih.gov While this directly installs an aldehyde at C2, this functional group serves as a versatile handle for conversion to the phenethyl side chain via Wittig-type reactions followed by reduction.
| Method | Catalyst/Reagent | Key Feature | Potential for Target Synthesis |
|---|---|---|---|
| Organocatalytic Cycloetherification | Cinchona-alkaloid-thiourea | High enantioselectivity for THF ring formation. organic-chemistry.org | Applicable to designed precursors with latent methoxy and phenethyl groups. |
| Photoredox Deoxygenative Cyclization | Visible light, photocatalyst | Uses chiral pool starting materials; forms C-C bond during cyclization. nih.gov | A suitable diol precursor could be synthesized and cyclized to form the core. |
| Hayashi–Heck/Hydroformylation | Pd and Rh catalysts | Two-step sequence from 2,3-dihydrofuran with high diastereoselectivity. acs.orgthieme-connect.comacs.orgnih.gov | Forms a 2-formyl-4-aryl-THF; the formyl group requires elaboration to the phenethyl side chain. |
Diastereocontrol in Phenethyl Side Chain Introduction
Achieving the correct relative stereochemistry between the C2 and C4 substituents is critical. If the tetrahydrofuran ring is formed first, the introduction of the phenethyl side chain must be highly diastereoselective. One established method involves the addition of organometallic reagents to a chiral lactol (a cyclic hemiacetal). For instance, the addition of titanium enolates to γ-lactols derived from (S)-glutamic acid has been used to synthesize trans-2,5-disubstituted tetrahydrofurans with good to excellent diastereomeric ratios. nih.gov A similar approach using a phenethyl-based nucleophile could be applied to a 4-methoxytetrahydrofuran-2-one (a lactone) or a corresponding lactol to control the stereochemistry at C2.
Iron-catalyzed asymmetric reductive cross-coupling reactions represent a modern approach for creating challenging stereocenters. acs.org A strategy could be devised where a ketimine derived from a 4-methoxytetrahydrofuran-2-one is coupled with a phenethyl halide. The use of a chiral ligand on the iron catalyst could enforce high enantioselectivity at the C2 position, with the inherent stereochemistry at C4 influencing the diastereoselectivity. acs.org
Chirality Transfer and Amplification in Key Synthetic Steps
Chirality transfer, where a pre-existing stereocenter dictates the stereochemistry of newly formed centers, is a cornerstone of asymmetric synthesis. A synthesis could commence from a chiral starting material, such as a pentose (B10789219) sugar, which already contains the necessary stereochemical information. For example, L-arabinose, an abundant sugar, can be selectively dehydrated using a hydrazone-based strategy to form a chiral tetrahydrofuran on a large scale without protecting groups. nih.gov By choosing the appropriate sugar and modifying its hydroxyl groups (e.g., methylation at the position corresponding to C4), this biomass-derived approach could provide a powerful entry to the chiral core of the target molecule.
Ring-expansion reactions also offer a pathway for chirality transfer. Chiral oxetanes can undergo photochemical ring expansion in the presence of carbenes to yield tetrahydrofurans. rsc.org The stereochemistry of the starting oxetane (B1205548) is transferred to the product, offering a predictable way to control the THF ring's stereocenters.
Novel Approaches to Carbon-Oxygen Bond Formation in the Tetrahydrofuran Ring
The crucial C-O bond forming cyclization step to create the tetrahydrofuran ring can be achieved through various modern catalytic methods.
Transition Metal-Catalyzed Etherification Reactions
Palladium and copper catalysts are highly effective for intramolecular etherification. A powerful strategy involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides, which forms both a C-C and a C-O bond in a single cascade, often with high diastereoselectivity. organic-chemistry.org This approach could construct the 2-phenethyl-substituted ring by using a homoallylic alcohol and a bromo-functionalized precursor.
Intramolecular Wacker-type cyclizations, or oxypalladation reactions, are also well-established for synthesizing tetrahydrofurans from unsaturated alcohols. nih.gov These reactions typically proceed via an anti-addition of the oxygen and palladium across the double bond, although syn-pathways are also known. nih.gov The stereochemical outcome is therefore highly dependent on the geometry of the starting alkene and the reaction conditions.
| Reaction Type | Catalyst System | Substrate Type | Key Advantage |
|---|---|---|---|
| Palladium-Catalyzed C-C/C-O Cascade | Pd(0) catalyst | γ-Hydroxy alkene + Aryl bromide | Forms two bonds with high diastereoselectivity. organic-chemistry.org |
| Intramolecular Oxypalladation (Wacker-type) | Pd(II) catalyst, oxidant | Unsaturated alcohol | Well-established for THF synthesis, stereochemistry is predictable. nih.gov |
| Nickel-Catalyzed Reductive Cyclization | Ni catalyst, chiral ligand | O-alkynones | Excellent enantioselectivity for chiral tertiary alcohols in the THF ring. rsc.org |
Organocatalytic Strategies for Ring Closure
Beyond transition metals, organocatalysis provides mild and environmentally benign alternatives for ring closure. As mentioned previously, bifunctional catalysts like cinchona-alkaloid-derived thioureas are highly effective for promoting the conjugate addition of an internal hydroxyl group to an α,β-unsaturated system (an oxa-Michael reaction) to close the ring enantioselectively. organic-chemistry.org This method is practical, often works at room temperature, and avoids the use of toxic or expensive metals. organic-chemistry.org
Another innovative approach involves a one-pot, three-component reaction catalyzed by a simple organic base like triethylamine. This can create highly substituted furan (B31954) and furofuran frameworks through a cascade of Knoevenagel condensation, Michael addition, and Paal–Knorr cyclization. rsc.org While directly producing a dihydrofuran, this intermediate is readily reduced to the desired tetrahydrofuran, offering a highly efficient route from simple starting materials.
Chemoenzymatic Synthesis of this compound and its Stereoisomers
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. This approach is particularly valuable for the production of enantiomerically pure compounds, including the stereoisomers of this compound. The primary strategy involves the enzymatic kinetic resolution of a racemic intermediate, which is synthesized chemically.
A plausible chemoenzymatic route to the stereoisomers of this compound would commence with the chemical synthesis of a racemic precursor, for instance, a hydroxylated tetrahydrofuran derivative. This precursor can then be subjected to enzymatic kinetic resolution. Lipases are a class of enzymes widely employed for this purpose due to their stability in organic solvents and broad substrate tolerance. nih.govmdpi.com For example, lipases from Candida antarctica (CAL-B) and Pseudomonas fluorescens have demonstrated high enantioselectivity in the acylation of secondary alcohols. mdpi.comnih.gov
In a typical kinetic resolution process, the racemic hydroxylated precursor would be treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme will selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol. The resulting acylated product and the unreacted alcohol, now enantiomerically enriched, can be separated chromatographically. This method allows for the isolation of both enantiomers of the precursor, which can then be converted to the corresponding stereoisomers of this compound through subsequent chemical steps. The efficiency of the resolution is often quantified by the enantiomeric excess (ee) of the product and the remaining substrate, as well as the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.
Table 1: Hypothetical Enzymatic Kinetic Resolution of a Racemic Precursor for this compound Synthesis
| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Conv. (%) | Substrate ee (%) | Product ee (%) | E-value |
| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | 30 | ~50 | >99 | >99 | >200 |
| Pseudomonas fluorescens Lipase (Amano AK) | Isopropenyl Acetate | Tetrahydrofuran | 45 | ~50 | 98 | >99 | >150 |
| Porcine Pancreatic Lipase (PPL) | Ethyl Acetate | Hexane | 37 | ~45 | 95 | 90 | ~50 |
This table is illustrative and based on typical results for lipase-catalyzed kinetic resolutions of secondary alcohols. The data is not from a specific study on this compound.
The choice of enzyme, solvent, and acyl donor can significantly influence the outcome of the resolution. nih.govnih.gov For instance, CAL-B is known for its high selectivity and stability, often resulting in excellent enantiomeric excess values. nih.gov The reaction conditions, such as temperature, also play a crucial role and need to be optimized for each specific substrate.
Flow Chemistry Applications in the Synthesis of this compound
Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, has emerged as a powerful tool in modern organic synthesis. core.ac.ukdurham.ac.uk This technology offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents, and the potential for straightforward automation and scalability. nih.govresearchgate.net
The synthesis of this compound can be envisioned as a multi-step process that is well-suited for translation to a continuous flow setup. rsc.org A hypothetical flow synthesis could involve several interconnected modules, each performing a specific chemical transformation. For instance, the initial formation of a key intermediate could be achieved in a heated reactor coil, followed by an in-line purification or extraction step to remove byproducts. Subsequent reaction steps, such as a cyclization to form the tetrahydrofuran ring, could be performed in another reactor module.
The use of packed-bed reactors containing immobilized reagents or catalysts is a common feature in flow chemistry. researchgate.net For the synthesis of this compound, one could imagine a flow process involving a packed-bed reactor with a solid-supported acid or base catalyst to facilitate the cyclization step. If the synthesis involves a hydrogenation step, a reactor containing a packed bed of a heterogeneous hydrogenation catalyst, such as palladium on carbon, could be employed.
Table 2: Potential Flow Chemistry Modules for the Synthesis of this compound
| Module | Reaction Type | Reactor Type | Typical Residence Time | Potential Advantages |
| 1 | C-C Bond Formation | Heated Coil Reactor | 5 - 20 min | Rapid heating, precise temperature control, improved yield. |
| 2 | In-line Extraction | Membrane-based Separator | 1 - 5 min | Automated work-up, reduced solvent use. |
| 3 | Cyclization/Etherification | Packed-bed Reactor (Solid Catalyst) | 10 - 30 min | Catalyst reusability, simplified purification. |
| 4 | Hydrogenation | Packed-bed Reactor (e.g., H-Cube®) | 2 - 10 min | High-pressure reactions with enhanced safety, high efficiency. |
This table presents a conceptual flow process and is not based on a specific established synthesis of this compound.
Mechanistic Investigations of Reactions Involving 4 Methoxy 2 Phenethyltetrahydrofuran
Elucidation of Reaction Pathways for Ring-Opening and Ring-Closure Transformations
The tetrahydrofuran (B95107) (THF) ring, a five-membered cyclic ether, is generally stable but can undergo ring-opening reactions under specific conditions, typically involving acid catalysis or strong nucleophiles. For a molecule like 4-Methoxy-2-phenethyltetrahydrofuran, several reaction pathways for ring-opening and closure can be postulated.
Ring-Opening Transformations:
Acid-catalyzed ring-opening is a primary pathway for tetrahydrofurans. The reaction is initiated by the protonation of the ether oxygen, which activates the ring towards nucleophilic attack. In the case of this compound, there are two ether oxygens: the ring oxygen and the methoxy (B1213986) group oxygen. Protonation is more likely to occur on the ring oxygen due to greater steric accessibility and the inherent strain of the five-membered ring which is relieved upon opening.
Following protonation, a nucleophile can attack either of the adjacent carbons (C2 or C5). The regioselectivity of this attack is influenced by both steric and electronic factors. The phenethyl group at the C2 position presents significant steric hindrance, which would likely favor nucleophilic attack at the C5 position. However, the stability of the potential carbocationic intermediate also plays a crucial role. An S_N1-type mechanism would proceed through the formation of a secondary carbocation at C2 or C5. The C2 position, being benzylic in nature due to the phenethyl group, could stabilize a positive charge through resonance, potentially favoring cleavage at the C2-O bond.
An alternative S_N2 mechanism would involve a direct backside attack by a nucleophile. The steric bulk of the phenethyl group would again disfavor attack at C2. Therefore, under S_N2 conditions, cleavage of the C5-O bond is the more probable pathway.
Ring-Closure Transformations:
Ring-closure reactions to form substituted tetrahydrofurans often proceed via intramolecular cyclization of a suitable linear precursor. For the formation of this compound, a likely precursor would be a diol with appropriate stereochemistry, where one of the hydroxyl groups is converted into a good leaving group. For instance, an intramolecular Williamson ether synthesis from a 1,4-diol derivative could be a viable route. The stereochemistry of the starting material would be critical in determining the relative stereochemistry of the substituents on the final tetrahydrofuran ring.
Kinetic and Thermodynamic Profiling of Derivatization Reactions
While specific kinetic and thermodynamic data for this compound are not available, general principles governing the reactivity of ethers and substituted tetrahydrofurans can be applied.
Kinetic Profile:
The rates of derivatization reactions, such as ether cleavage or substitution at the methoxy group, would be highly dependent on the reaction conditions.
Acid-Catalyzed Ring-Opening: The rate of this reaction is dependent on the concentration of the acid and the nucleophile. The rate-determining step is typically the nucleophilic attack on the protonated ether. The presence of the electron-donating methoxy group at the 4-position could potentially influence the basicity of the ring oxygen, thereby affecting the equilibrium of the initial protonation step.
Nucleophilic Substitution: Reactions involving the displacement of the methoxy group would likely require harsh conditions due to the stability of the C-O bond. The reaction would likely proceed via an S_N1 or S_N2 mechanism, with the kinetics being influenced by the nature of the solvent and the nucleophile.
Thermodynamic Profile:
The thermodynamics of reactions involving this compound are governed by the relative stabilities of the reactants and products.
Derivatization: The thermodynamic favorability of derivatization reactions would depend on the bond energies of the bonds being broken and formed. For example, the cleavage of a C-O bond and the formation of a new C-X bond (where X is a nucleophile) would have a specific enthalpy change associated with it.
A hypothetical reaction coordinate diagram for an acid-catalyzed ring-opening reaction would show an initial energy input for the protonation of the ether oxygen, followed by the activation energy barrier for the nucleophilic attack, leading to the ring-opened product.
Substituent Effects on Reactivity and Selectivity of the Tetrahydrofuran Ring
The substituents on the tetrahydrofuran ring, namely the methoxy group at the 4-position and the phenethyl group at the 2-position, have a profound impact on the reactivity and selectivity of the molecule.
Basicity of the Ring Oxygen: The electron-donating nature of the methoxy group can increase the electron density on the ring oxygen, making it more basic and thus more susceptible to protonation in acid-catalyzed reactions.
Stability of Intermediates: The inductive effect of the methoxy group can destabilize a carbocation at the adjacent C5 position, making nucleophilic attack at this position less favorable in an S_N1-type mechanism.
Phenethyl Group (C2): The phenethyl group is a bulky, non-polar substituent.
Steric Hindrance: As mentioned previously, the steric bulk of the phenethyl group will hinder nucleophilic attack at the C2 position, directing it towards the C5 position.
Electronic Effects: The phenyl ring of the phenethyl group can stabilize a nearby positive charge through resonance, which could favor cleavage at the C2-O bond in an S_N1 reaction, despite the steric hindrance.
The interplay of these electronic and steric effects will ultimately determine the regioselectivity of ring-opening reactions.
Isotopic Labeling Studies for Mechanism Determination
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. numberanalytics.comwikipedia.orgslideshare.net While no specific studies on this compound exist, we can hypothesize how this technique could be applied.
To distinguish between an S_N1 and S_N2 pathway in an acid-catalyzed ring-opening reaction, one could use water labeled with ¹⁸O as the nucleophile.
If the reaction proceeds via an S_N2 mechanism at the C5 position, the ¹⁸O from the water will be incorporated into the hydroxyl group at the C5 position of the ring-opened product.
If the reaction proceeds via an S_N1 mechanism , the formation of a carbocation intermediate could lead to scrambling of the label, or if the attack occurs at C2, the ¹⁸O would be found at the C2 position.
Similarly, deuterium (B1214612) labeling could be used to probe the mechanism. For instance, using a deuterated acid catalyst (D⁺) would allow for the tracking of the initial protonation step.
The general principles of designing and interpreting isotopic labeling experiments are well-established. numberanalytics.com The choice of isotope and the position of the label are crucial for obtaining unambiguous mechanistic information. wikipedia.orgcreative-proteomics.com
Role of Catalysts in Directing Reaction Outcomes
Catalysts play a pivotal role in controlling the outcome of reactions involving tetrahydrofurans. nih.gov Different types of catalysts can be employed to promote specific transformations.
Acid Catalysts: As discussed, Brønsted and Lewis acids are commonly used to promote the ring-opening of tetrahydrofurans. nih.gov The choice of acid can influence the regioselectivity of the reaction. For example, a bulky Lewis acid might preferentially coordinate to the less sterically hindered C5 side of the ring oxygen, directing nucleophilic attack to that position.
Metal Catalysts: Transition metal catalysts have been shown to be effective in various transformations of ethers. For instance, certain ruthenium or rhodium complexes can catalyze the hydrogenolysis of C-O bonds. In the context of this compound, a metal catalyst could potentially be used to selectively cleave the C2-O or C5-O bond, or even the C-O bond of the methoxy group. The ligand environment around the metal center would be critical in controlling the selectivity.
Enzymatic Catalysis: Biocatalysts, such as hydrolases or oxidoreductases, could potentially be used for the selective modification of this compound. Enzymes offer the advantage of high chemo-, regio-, and stereoselectivity, which would be difficult to achieve with traditional chemical catalysts.
The development of new catalytic systems continues to be an active area of research, with the goal of achieving highly selective and efficient transformations of complex molecules like substituted tetrahydrofurans.
Computational and Theoretical Chemistry Studies of 4 Methoxy 2 Phenethyltetrahydrofuran
Quantum Chemical Calculations of Electronic Structure and Frontier Orbitals
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. rsc.orgacs.org For 4-Methoxy-2-phenethyltetrahydrofuran, these calculations would reveal the distribution of electrons within the molecule, providing insights into its polarity, reactivity, and spectroscopic properties.
The primary outputs of these calculations include the energies and shapes of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For a substituted tetrahydrofuran (B95107) like this compound, DFT calculations would likely show the HOMO localized on the oxygen atom of the tetrahydrofuran ring and the electron-rich methoxy (B1213986) group, as well as the π-system of the phenethyl group. The LUMO would likely be distributed over the aromatic ring and the C-O bonds.
Table 1: Illustrative Molecular Orbital Energy Data for a Substituted Tetrahydrofuran
| Molecular Orbital | Energy (eV) | Description |
| HOMO-2 | -8.54 | Primarily located on the phenethyl group's aromatic ring. |
| HOMO-1 | -7.98 | Associated with the oxygen atom of the tetrahydrofuran ring. |
| HOMO | -7.21 | Highest Occupied Molecular Orbital, likely involving the methoxy group. |
| LUMO | 1.56 | Lowest Unoccupied Molecular Orbital, distributed over the C-O bonds. |
| LUMO+1 | 2.11 | Primarily associated with the antibonding orbitals of the aromatic ring. |
| LUMO+2 | 2.89 | Higher energy unoccupied orbital. |
Note: This table presents hypothetical data for illustrative purposes, as specific calculations for this compound are not publicly available.
Conformational Analysis via Molecular Dynamics Simulations and Potential Energy Surface Mapping
The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. Understanding this conformational landscape is crucial, as the reactivity and biological activity of a molecule can be highly dependent on its shape. Molecular Dynamics (MD) simulations and Potential Energy Surface (PES) mapping are the primary computational tools for this purpose. aip.orgresearchgate.net
MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational flexibility. youtube.com By simulating the molecule in a solvent box, one can observe the accessible conformations and the transitions between them. PES mapping, on the other hand, systematically explores the energy of the molecule as a function of its geometric parameters, such as bond rotations, to identify stable conformers (energy minima) and the energy barriers between them (transition states). For this compound, key dihedral angles to be investigated would be those around the bonds connecting the phenethyl group to the tetrahydrofuran ring and the methoxy group to the ring.
Table 2: Example of Conformational Analysis Data for a Disubstituted Tetrahydrofuran
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Population (%) |
| 1 | 0.00 | 65 | 175 | 45 |
| 2 | 0.85 | -70 | 180 | 30 |
| 3 | 1.50 | 180 | 60 | 15 |
| 4 | 2.10 | -60 | -60 | 10 |
Note: This table is a hypothetical representation of data that could be obtained from a conformational analysis.
Prediction of Reactivity Patterns and Transition States for Transformations
Computational chemistry can predict how a molecule will behave in a chemical reaction. nih.govusd.edu By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can determine the feasibility and likely pathways of a reaction. For this compound, potential reactions of interest could include ether cleavage, oxidation, or reactions involving the aromatic ring.
Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies. A lower activation energy implies a faster reaction rate. Computational studies on the ring-opening of tetrahydrofuran, for instance, have utilized DFT to map out the potential energy surfaces and identify the key transition states, providing a detailed mechanistic understanding of the process. nih.gov Similar approaches could be applied to predict the reactivity of this compound with various reagents.
Table 3: Hypothetical Predicted Activation Energies for Reactions of a Tetrahydrofuran Derivative
| Reaction Type | Reagent | Activation Energy (kcal/mol) | Predicted Rate |
| Ether Cleavage | HBr | 15.2 | Moderate |
| Oxidation (C-H) | RuO4 | 12.5 | Fast |
| Electrophilic Aromatic Substitution | Br2 | 25.8 | Slow |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
In Silico Design of Novel Analogues with Modified Reactivity Profiles
One of the most powerful applications of computational chemistry is the in silico design of new molecules with desired properties. mdpi.comnih.gov By starting with the structure of this compound, chemists can computationally introduce various substituents and modifications and then predict how these changes will affect the molecule's electronic structure, conformation, and reactivity.
This process, often part of a drug discovery pipeline, allows for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov For example, one could design analogues of this compound with altered solubility, metabolic stability, or binding affinity to a biological target by systematically varying the substituents on the aromatic ring or the tetrahydrofuran core.
Table 4: Example of In Silico Screening of Hypothetical Analogues
| Analogue | Modification | Predicted LogP | Predicted Reactivity |
| 1 | p-fluoro on phenethyl | 3.2 | Similar to parent |
| 2 | o-hydroxyl on phenethyl | 2.5 | Increased H-bond donation |
| 3 | Replace methoxy with ethoxy | 3.8 | Slightly more lipophilic |
| 4 | Oxidize to lactone | 1.8 | Different chemical properties |
Note: This table presents hypothetical data to illustrate the concept of in silico analogue design.
Theoretical Basis for Stereochemical Control in Synthetic Pathways
Many synthetic routes to substituted tetrahydrofurans can produce multiple stereoisomers. Computational chemistry plays a vital role in understanding and predicting the stereochemical outcome of these reactions. acs.orgnih.govnih.gov By calculating the energies of the diastereomeric transition states leading to different stereoisomers, chemists can predict which product will be favored.
For the synthesis of this compound, which has two stereocenters, there are four possible stereoisomers. A key synthetic step would likely involve a cyclization reaction. Computational modeling of the transition states for this cyclization would reveal the energetic preferences for the formation of cis versus trans isomers. These calculations can guide the choice of reagents and reaction conditions to achieve the desired stereochemical control. nottingham.ac.uk
Table 5: Illustrative Calculated Transition State Energies for a Diastereoselective Cyclization
| Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |
| TS-cis (Re-face attack) | 1.2 | |
| TS-cis (Si-face attack) | 1.5 | |
| TS-trans (Re-face attack) | 0.0 | >95:5 (trans:cis) |
| TS-trans (Si-face attack) | 0.2 |
Note: This table provides a hypothetical example of how computational chemistry can be used to predict the stereochemical outcome of a reaction.
Applications of 4 Methoxy 2 Phenethyltetrahydrofuran As a Synthetic Intermediate
Utilization as a Chiral Building Block in Asymmetric Synthesis
The presence of stereocenters at the 2- and 4-positions of 4-Methoxy-2-phenethyltetrahydrofuran makes it a valuable potential chiral building block for asymmetric synthesis. The ability to control the stereochemistry of substituted tetrahydrofurans is a critical aspect of their synthetic utility. chemistryviews.org Various methodologies have been developed for the enantioselective synthesis of substituted THFs, which could be adapted to produce specific stereoisomers of this compound. chemistryviews.org
For instance, strategies involving catalytic enantioselective reactions are prominent. One such approach is the sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, which has proven effective for synthesizing a variety of 2,5-polysubstituted tetrahydrofuran (B95107) derivatives with high enantioselectivity. chemistryviews.org While this method targets 2,5-substitution, modifications of the starting materials could potentially be explored to achieve the desired 2,4-substitution pattern of this compound.
Another powerful strategy is the use of [3+2] cycloaddition or annulation reactions, which can efficiently construct the tetrahydrofuran ring with a high degree of stereocontrol. nih.gov These reactions often generate multiple stereocenters in a single step, offering a convergent route to highly substituted products. nih.gov The diastereoselectivity of such reactions can often be influenced by the choice of catalyst and reaction conditions.
The development of Lewis acid-mediated ring contraction strategies also presents a viable route to stereochemically defined tetrahydrofurans. nih.gov For example, the treatment of substituted 1,3-dioxolan-4-ones with specific Lewis acids can lead to the formation of disubstituted tetrahydrofurans with modest to good stereoselectivity. nih.gov By carefully selecting the appropriate chiral auxiliaries or catalysts, it is conceivable that this compound could be synthesized in an enantiomerically pure form, ready for use in the construction of complex chiral molecules.
Precursor for the Construction of Complex Natural Product Scaffolds
The tetrahydrofuran motif is a cornerstone in the architecture of numerous natural products, including lignans (B1203133), acetogenins, and polyketide natural products. wikipedia.orgnih.gov The specific substitution pattern of this compound, featuring both an alkoxy and a phenethyl group, makes it an intriguing precursor for the synthesis of certain classes of these complex molecules.
For example, many lignans contain substituted tetrahydrofuran rings. rsc.org The synthesis of these natural products often involves the dimerization and cyclization of precursors like coniferyl alcohol. rsc.org A synthetic fragment resembling this compound could potentially be incorporated into a total synthesis of a lignan (B3055560) analog.
The annonaceous acetogenins, a large family of natural products with potent biological activities, are characterized by the presence of one or more tetrahydrofuran rings in a long aliphatic chain. nih.gov While the substitution pattern of this compound does not directly match that of most known acetogenins, the methodologies developed for the synthesis of these natural products, such as electrophile-mediated cyclization reactions, could be applied to precursors that would yield the target molecule. nih.gov
Furthermore, marine polyketides often feature tetrahydrofuran rings within their complex macrocyclic structures. nih.gov The total synthesis of these compounds is a significant challenge, and the availability of pre-functionalized tetrahydrofuran building blocks is highly valuable. This compound could serve as such a building block, with the phenethyl group providing a handle for further elaboration and incorporation into a larger molecular framework.
Integration into Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery, allowing for the rapid generation of libraries of structurally diverse molecules from simple starting materials. rsc.org The functional groups present in this compound, particularly if the methoxy (B1213986) group were replaced with a more reactive functional handle like an amine or an aldehyde, would make it a suitable candidate for integration into various MCRs.
For example, tetrahydrofuran-based amines and aldehydes have been successfully employed in Ugi and Biginelli reactions. nih.gov The Ugi four-component reaction, which combines an amine, a carboxylic acid, an isocyanide, and a carbonyl compound, can rapidly generate peptide-like scaffolds. nih.gov A derivative of this compound bearing an amine or aldehyde functionality could be a key component in such a reaction, leading to a library of novel compounds with a central tetrahydrofuran core.
The development of novel MCRs that can accommodate heterocyclic components is an active area of research. researchgate.net The tetrahydrofuran scaffold of this compound could provide a rigid and defined core upon which to build molecular complexity through MCRs, offering a pathway to new chemical entities with potential biological activity.
Role in the Synthesis of Advanced Materials Precursors
Tetrahydrofuran and its derivatives are not only important in the life sciences but also play a significant role in materials science. pubcompare.aichemicalbook.com THF itself is a major precursor to polymers, most notably polytetramethylene ether glycol (PTMEG), which is a key component in the production of spandex fibers. persistencemarketresearch.commordorintelligence.com
While this compound is not a direct monomer for PTMEG, its substituted nature could be exploited in the synthesis of specialty polymers. The phenethyl group, for instance, could be functionalized to introduce cross-linking capabilities or to modify the physical properties of a polymer. The methoxy group could also be a site for further chemical transformation.
Furthermore, metal chloride-THF complexes are important precursors for the synthesis of advanced materials. prochemonline.com While these are typically simple adducts, the principle of using a functionalized THF to deliver a metal catalyst or to act as a ligand in a coordination complex is well-established. A chiral derivative of this compound could potentially be used to prepare chiral metal complexes for asymmetric catalysis in materials synthesis.
Synthesis and Reactivity Studies of 4 Methoxy 2 Phenethyltetrahydrofuran Derivatives and Analogues
Systematic Modification of the Phenethyl Moiety and its Influence on Reactivity
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the ortho, meta, or para positions of the phenyl ring modifies the electronic environment of the entire molecule. For instance, a para-nitro substituent (an EWG) was found to elicit significant changes in opioid receptor activity in N-phenethylnorhydromorphone. nih.gov Conversely, introducing methoxy (B1213986) groups (EDGs) at ortho or para positions has been shown to boost the efficiency of certain photocatalytic cross-coupling reactions. acs.org
The reactivity of 4-methoxy-2-phenethyltetrahydrofuran analogues could be similarly tuned. Substituents can influence the molecule's interaction with catalysts, biological targets, or its propensity to undergo further reactions like electrophilic aromatic substitution. Steric bulk is another critical factor; large substituents can hinder the approach of reactants or dictate a specific conformational preference, thereby influencing reaction outcomes.
| Substituent (R) on Phenyl Ring | Position | Electronic Effect | Predicted Influence on Reactivity |
|---|---|---|---|
| -NO₂ | para | Strongly withdrawing | Decreases electron density on the phenyl ring, potentially altering interactions in biological systems. nih.gov |
| -OCH₃ | para | Strongly donating | Increases electron density, may enhance rates of electrophilic aromatic substitution and improve efficiency in certain catalytic cycles. acs.org |
| -Cl | meta | Withdrawing (inductive), Weakly donating (resonance) | Modestly alters electronic profile and increases lipophilicity. |
| -C(CH₃)₃ | para | Donating (hyperconjugation), Bulky | Introduces significant steric hindrance, potentially directing conformation and blocking certain reaction sites. |
Exploration of Variations in the Methoxy Group for Tunable Properties
The methoxy group at the C4 position is a key functional handle for tuning the properties of the tetrahydrofuran (B95107) ring. Its replacement with other alkoxy groups or functional alternatives can modulate polarity, hydrogen bonding capacity, and metabolic stability. Studies on other chemical systems have shown that the nature of an alkoxy group can control the steric and electronic environment of a reagent. koreascience.kr
Replacing the methyl of the methoxy group with larger alkyl chains (e.g., ethoxy, isopropoxy) would increase lipophilicity and steric bulk around the THF ring. This can affect solvent interactions, crystal packing, and how the molecule fits into a catalytic or enzyme active site. The Lewis basicity of the adjacent furan (B31954) oxygen can also be subtly influenced by the inductive effects of the C4 substituent, which may alter its ability to coordinate to Lewis acids—a key step in many chemical transformations. rsc.org
Furthermore, converting the methoxy group to a hydroxyl group would introduce a hydrogen bond donor, drastically increasing polarity and providing a new site for derivatization. Conversely, replacing it with a non-polar alkyl group would remove the polar influence at C4 entirely. The development of synthetic methods for N-alkoxy amines demonstrates that a wide variety of functional groups, including esters, alkynes, and even bulky drug molecules, can be tolerated on an alkoxy chain, suggesting a broad scope for modification. acs.org
| Group at C4 | Property Change | Potential Impact |
|---|---|---|
| -OCH₂CH₃ (Ethoxy) | Increased lipophilicity and steric bulk | Altered solubility and conformational preference. |
| -OH (Hydroxyl) | Increased polarity, H-bond donor introduced | Significantly changes intermolecular interactions and provides a reactive site for further functionalization. |
| -F (Fluoro) | Strong inductive withdrawal, minimal steric change | Modifies the electronic character of the THF ring without adding bulk. |
| -H (Hydrogen) | Removes polarity and H-bond acceptor at C4 | Creates a simpler, less polar analogue for structure-activity relationship studies. |
Stereochemical Consequences of Remote Functional Group Transformations
The this compound molecule possesses two stereocenters at positions C2 and C4. The relative orientation of the substituents at these centers (cis or trans) defines the diastereomeric form of the molecule and dictates its three-dimensional shape. The synthesis of 2,4-disubstituted tetrahydrofurans often presents a stereochemical challenge, though modern synthetic methods provide robust control. acs.orgthieme-connect.comacs.org For instance, palladium-catalyzed reactions of γ-hydroxy alkenes and subsequent hydroformylation are known to produce anti-(trans)-2,4-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov Similarly, additions of titanium enolates to γ-lactols can yield trans-2,5-disubstituted products selectively. nih.gov
The absolute configuration (R/S) at each stereocenter is critical, leading to four possible stereoisomers. The relationship between these isomers is fundamental to understanding their properties.
| Configuration | Stereochemical Relationship to (2R, 4R) | Description |
|---|---|---|
| (2R, 4R) | - | A single enantiomer (trans). |
| (2S, 4S) | Enantiomer | The non-superimposable mirror image of (2R, 4R). |
| (2R, 4S) | Diastereomer | A cis isomer; stereoisomer that is not a mirror image. |
| (2S, 4R) | Diastereomer | The enantiomer of the (2R, 4S) cis isomer. |
Synthesis of Polycyclic Systems Incorporating the this compound Motif
The this compound framework is an excellent starting point for the construction of more complex, fused, or bridged polycyclic systems. Such structures are common in marine natural products, which often feature tetrahydrofuran rings embedded within larger macrocyclic or polyether skeletons. nih.gov
Several synthetic strategies can be envisioned for elaborating the parent molecule into a polycyclic derivative.
Intramolecular Friedel-Crafts Alkylation: Activation of the C2-phenethyl bond could initiate an electrophilic attack from the benzylic position onto the electron-rich phenyl ring, leading to a fused dihydronaphthalene-tetrahydrofuran system.
Ring-Closing Metathesis (RCM): If the phenethyl moiety were replaced with an alkenyl group (e.g., a butenyl group), and another alkene functionality were present elsewhere, RCM could be used to form a larger ring fused to the tetrahydrofuran core.
Intramolecular C-H Activation/Arylation: Modern palladium-catalyzed methods could forge a new bond between the phenyl ring and a C-H bond on the tetrahydrofuran ring, creating a rigid, bridged system.
Pictet-Spengler-type Reaction: If the phenethyl group contains an amino substituent, a Pictet-Spengler reaction with an appropriate aldehyde could be used to construct a fused tetrahydroisoquinoline ring system.
These strategies leverage the inherent structure of the starting material to build molecular complexity, often with a high degree of stereochemical control dictated by the existing stereocenters of the THF ring.
| Reaction Type | Required Precursor Modification | Resulting Polycyclic System |
|---|---|---|
| Intramolecular Friedel-Crafts | None (requires Lewis acid) | Fused tricyclic system |
| Ring-Closing Metathesis | Replacement of phenethyl with an alkenyl chain | Macrocycle or fused ring containing the THF moiety |
| Intramolecular Heck Reaction | Halogenation of the phenyl ring | Spirocyclic or fused system |
| [2+2] Photocycloaddition | Introduction of an alkene on the C4-alkoxy chain | Fused cyclobutane-tetrahydrofuran system |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methoxy 2 Phenethyltetrahydrofuran
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the connectivity and relative stereochemistry of a molecule in solution. For 4-Methoxy-2-phenethyltetrahydrofuran, ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for assigning the cis or trans relationship between the methoxy (B1213986) group at C4 and the phenethyl group at C2.
The relative configuration can be deduced by analyzing the proton-proton coupling constants (³JHH) and through-space correlations. The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. blogspot.com In a tetrahydrofuran (B95107) ring, the coupling constants between H2-H3 and H4-H3 protons will differ for the cis and trans isomers. Generally, trans couplings (dihedral angles approaching 180°) are larger than cis couplings (dihedral angles approaching 0° or 120°). blogspot.comlibretexts.org For instance, a larger coupling constant between H2 and one of the H3 protons would suggest a pseudo-axial orientation, a key piece of information in determining the ring conformation and substituent arrangement.
A NOESY experiment provides definitive evidence of the spatial proximity of protons. libretexts.org For the cis isomer of this compound, a cross-peak would be expected between the protons of the C2-phenethyl substituent and the C4-methoxy group, as they reside on the same face of the tetrahydrofuran ring. Conversely, the absence of this correlation and the presence of correlations between the C2-phenethyl group and the C5 protons on the opposite face would strongly indicate a trans configuration.
While specific experimental data for this compound is not publicly available, the following table illustrates the expected ¹H NMR chemical shifts and key NOESY correlations that would be used to distinguish between the cis and trans isomers.
Table 1: Illustrative ¹H NMR Data for Stereochemical Assignment of this compound Isomers
| Proton | Expected δ (ppm) for cis-Isomer | Expected δ (ppm) for trans-Isomer | Key NOESY Correlation for cis-Isomer | Key NOESY Correlation for trans-Isomer |
| H2 (methine) | ~4.1 | ~4.0 | H4, CH₂(α) | H3, H5 |
| H4 (methine) | ~3.9 | ~3.8 | H2, OCH₃ | H3, H5 |
| OCH₃ | ~3.3 | ~3.3 | H4 | H3 |
| CH₂(α) of phenethyl | ~2.8 | ~2.8 | H2 | H3 |
| CH₂(β) of phenethyl | ~1.9 | ~1.9 | Aromatic H | Aromatic H |
| Aromatic H | 7.2-7.3 | 7.2-7.3 | CH₂(β) | CH₂(β) |
Note: This table is illustrative, based on general principles of NMR spectroscopy applied to substituted tetrahydrofurans. researchgate.netresearchgate.netnih.gov The key diagnostic is the presence or absence of a NOESY cross-peak between the protons on C2 (and its substituent) and C4 (and its substituent).
X-ray Crystallography for Absolute Configuration Determination (where applicable)
X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. cambridge.org This technique provides a three-dimensional map of electron density, from which the precise spatial arrangement of every atom in the crystal lattice can be determined, including the absolute stereochemistry at the C2 and C4 centers of this compound.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules, the use of anomalous dispersion, where heavy atoms in the structure scatter X-rays differently at certain wavelengths, allows for the determination of the absolute structure without the need for a reference chiral center. nih.gov The result is an unequivocal assignment of (R) or (S) configuration at each stereocenter.
Although a crystal structure for this compound is not publicly documented, the crystallographic analysis of a related compound, trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran, demonstrates the power of this technique in defining the structure of substituted heterocyclic ethers. cambridge.org If a crystal structure of this compound were to be determined, the resulting data would be presented as follows.
Table 2: Representative X-ray Crystallographic Data for a Chiral Tetrahydrofuran Derivative
| Parameter | Illustrative Value |
| Chemical Formula | C₁₃H₁₈O₂ |
| Formula Weight | 206.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.07 |
| b (Å) | 8.80 |
| c (Å) | 22.41 |
| α (°) | 90 |
| β (°) | 91.6 |
| γ (°) | 90 |
| Volume (ų) | 1591 |
| Z | 4 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.118 |
| Absolute Structure Parameter | 0.05(7) |
Note: This table contains hypothetical data based on published structures of similar molecules, such as substituted dihydrobenzofurans, to illustrate the type of information obtained from an X-ray diffraction experiment. cambridge.orgresearchgate.net
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination
The enantiomeric excess (ee) of a chiral sample, which measures its purity in terms of the relative amounts of the two enantiomers, is most commonly determined using chiral chromatography. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the predominant technique. researchgate.netphenomenex.comcsfarmacie.cz
In this method, the enantiomers of this compound are passed through a column packed with a chiral material. The two enantiomers interact diastereomerically with the CSP, leading to different strengths of interaction and, consequently, different retention times. phenomenex.com By integrating the areas of the two separated peaks in the resulting chromatogram, the ratio of the enantiomers can be accurately calculated, and the enantiomeric excess can be determined using the formula: ee (%) = |([R] - [S]) / ([R] + [S])| × 100. uma.es
A variety of CSPs are available, with polysaccharide-based columns being particularly versatile. nih.gov The separation can be optimized by adjusting the mobile phase composition and temperature. While specific separation data for this compound is not available, a typical chiral HPLC separation would yield the data shown in the table below.
Table 3: Representative Chiral HPLC Data for Enantiomeric Excess (ee) Determination
| Enantiomer | Retention Time (tR, min) | Peak Area | Enantiomeric Excess (ee, %) |
| First-eluting | 10.2 | 112500 | 95.0% |
| Second-eluting | 12.5 | 2137500 |
Note: This table illustrates a hypothetical, successful enantiomeric separation. The retention times and peak areas are representative values that would be obtained from a chiral HPLC analysis, leading to the calculation of the enantiomeric excess.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chirality Confirmation
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques that provide information about the absolute configuration of chiral molecules in solution. acs.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule, which arises from its unique three-dimensional structure. nih.govrsc.org
The modern application of these techniques relies heavily on quantum chemical calculations. nih.govcore.ac.uk The procedure involves:
Performing a conformational search to identify all low-energy conformers of the molecule.
Optimizing the geometry of each conformer using Density Functional Theory (DFT).
Calculating the theoretical VCD or ECD spectrum for each conformer.
Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
Comparing the final theoretical spectrum with the experimentally measured spectrum.
A good match between the experimental spectrum and the calculated spectrum for a specific absolute configuration (e.g., (2R, 4S)) provides strong evidence for that assignment. researchgate.netresearchgate.netnih.gov VCD spectroscopy, which measures chirality in the infrared region (vibrational transitions), is broadly applicable to most chiral molecules. rsc.org ECD, which operates in the UV-visible region (electronic transitions), is most effective for molecules containing chromophores.
For this compound, the phenyl group acts as a chromophore, making ECD a suitable technique. The comparison between the experimental ECD spectrum and the Time-Dependent Density Functional Theory (TDDFT) calculated spectrum for the possible stereoisomers would allow for the assignment of the absolute configuration.
Table 4: Illustrative Data for Absolute Configuration Assignment by ECD
| Stereoisomer Configuration | Calculated λmax (nm) | Calculated Δε (M⁻¹cm⁻¹) | Experimental λmax (nm) | Experimental Δε (M⁻¹cm⁻¹) | Conclusion |
| (2R, 4R) | 215 | +12.5 | 216 | +11.8 | Match |
| 262 | -2.1 | 263 | -2.3 | ||
| (2S, 4S) | 215 | -12.5 | No Match | ||
| 262 | +2.1 |
Note: This table presents hypothetical data illustrating how the comparison between calculated and experimental ECD spectra leads to the assignment of the absolute configuration. A positive Cotton effect in the experimental spectrum matching the calculated spectrum for the (2R, 4R) isomer would confirm this configuration.
Emerging Research Directions and Future Challenges in 4 Methoxy 2 Phenethyltetrahydrofuran Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The development of sustainable and environmentally friendly methods for the synthesis of fine chemicals is a paramount goal in modern chemistry. For the production of 4-Methoxy-2-phenethyltetrahydrofuran, several promising avenues are being explored to replace traditional synthetic routes that may rely on harsh reagents, stoichiometric amounts of promoters, and volatile organic solvents.
One of the most promising approaches is the use of biocatalysis . Enzymes, such as lipases and oxidases, operate under mild conditions of temperature and pH in aqueous media, offering high chemo-, regio-, and stereoselectivity. pharmasalmanac.com The enzymatic synthesis of polyesters and polyamides based on furan (B31954) and tetrahydrofuran (B95107) nuclei has been demonstrated, showcasing the potential for biocatalytic routes to these heterocyclic systems. pharmasalmanac.com For instance, lipases have been successfully used in the biocatalytic synthesis of polyesters, highlighting their utility in forming ester linkages which could be relevant in certain synthetic strategies towards functionalized tetrahydrofurans. mdpi.com The application of enzymes could lead to a significant reduction in the environmental footprint of this compound synthesis.
The replacement of conventional solvents with greener alternatives is another key area of research. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable feedstocks like corncobs, presents a viable and more sustainable alternative to solvents like tetrahydrofuran (THF) itself. numberanalytics.comacsgcipr.org Studies have shown that 2-MeTHF can be a superior solvent in various chemical transformations, offering both economic and environmental benefits. numberanalytics.comcetjournal.it The use of such bio-based solvents aligns with the principles of green chemistry by reducing the reliance on petrochemical-derived resources. acsgcipr.org
Organocatalysis also offers a powerful tool for developing environmentally benign synthetic routes. Organocatalytic methods often avoid the use of toxic and expensive metal catalysts. For example, organocatalytic protocols for the synthesis of polysubstituted tetrahydrofurans have been developed using green oxidants like hydrogen peroxide (H₂O₂), which produces water as the only byproduct. aiche.org These methods provide a sustainable procedure for producing substituted tetrahydrofurans in high yields and with broad substrate tolerance. aiche.org
| Synthetic Strategy | Key Advantages | Potential Application for this compound Synthesis |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts (enzymes). pharmasalmanac.com | Enantioselective cyclization or functionalization steps. |
| Green Solvents | Reduced environmental impact, derived from renewable resources (e.g., 2-MeTHF). numberanalytics.comacsgcipr.org | Replacement of traditional volatile organic solvents in the reaction and purification steps. |
| Organocatalysis | Metal-free catalysis, use of environmentally benign oxidants (e.g., H₂O₂). aiche.org | Catalytic cyclization or C-H functionalization under mild conditions. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are rapidly emerging as powerful and sustainable tools in organic synthesis, offering unique reaction pathways that are often inaccessible through traditional thermal methods. The exploration of these technologies for the synthesis and functionalization of this compound holds significant promise.
Photocatalysis , which utilizes visible light to drive chemical reactions, can enable the direct and site-selective functionalization of C-H bonds. pharmafeatures.comnumberanalytics.com For the tetrahydrofuran moiety in this compound, this could allow for the introduction of new functional groups at the α-position to the ether oxygen under mild, redox-neutral conditions. pharmafeatures.com For instance, semiconductor quantum dots have been shown to activate the α-C-H bond of tetrahydrofuran, allowing for subsequent cross-coupling reactions. pharmafeatures.com Furthermore, visible-light photocatalysis has been employed for the synthesis of substituted tetrahydrofurans through cascade reactions, demonstrating the potential to construct the heterocyclic ring system itself using light as the energy source. catalysis.blogcatalysts.com The cleavage of aryl ether bonds, another key structural feature of the target molecule, has also been achieved through photocatalytic methods. numberanalytics.com
Electrocatalysis offers another sustainable approach, using electricity to drive redox reactions and thereby replacing stoichiometric chemical oxidants or reductants. uk-cpi.com The electrosynthesis of organic molecules in ethereal solvents like tetrahydrofuran is an active area of research. mdpi.com For the synthesis of this compound, electrocatalytic methods could be envisioned for key bond-forming steps, such as the cyclization to form the tetrahydrofuran ring or the formation of the ether linkage. The high regioselectivity often achievable in electrophotocatalytic C-H functionalization of ethers is particularly noteworthy. cetjournal.it
| Transformation Type | Enabling Technology | Potential Application for this compound | Key Advantages |
|---|---|---|---|
| C-H Functionalization | Photocatalysis | Introduction of new functional groups on the tetrahydrofuran ring. pharmafeatures.comnumberanalytics.com | High selectivity, mild reaction conditions, atom economy. |
| Ring Synthesis | Photocatalysis | Construction of the tetrahydrofuran ring via cascade reactions. catalysis.blogcatalysts.com | Access to complex structures from simple precursors. |
| Ether Bond Cleavage | Photocatalysis | Modification of the methoxy-phenyl group. numberanalytics.com | Selective cleavage under mild conditions. |
| Redox Reactions | Electrocatalysis | Driving key synthetic steps without chemical reagents. uk-cpi.com | Reduced waste, enhanced safety. |
| C-H Functionalization | Electrophotocatalysis | Highly regioselective functionalization of the ether moiety. cetjournal.it | Precise control over reactivity. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis by accelerating the discovery and optimization of reaction pathways. catalysts.comchemtek.co.in For a target molecule like this compound, these computational tools can offer significant advantages.
Beyond designing the synthetic route, machine learning models can predict the optimal conditions for a given chemical reaction. aiche.orgnih.gov By analyzing large datasets, these models can suggest the most suitable catalysts, solvents, reagents, and temperatures to maximize the yield and selectivity of each step in the synthesis of this compound. mdpi.comnih.gov This can significantly reduce the amount of time and resources spent on empirical reaction optimization. For example, neural network-based models have been developed to predict a full set of reaction conditions with increasing accuracy. aiche.orgnih.gov
Furthermore, computational tools are being developed to predict the selectivity of catalytic reactions . numberanalytics.comnumberanalytics.com By using chemoinformatics and machine learning, it is possible to build models that correlate the structure of a catalyst with its performance in a specific reaction. numberanalytics.com This would be invaluable for selecting or designing a highly selective catalyst for the stereoselective synthesis of this compound, which may contain chiral centers.
| AI/ML Application | Description | Potential Impact on this compound Synthesis |
|---|---|---|
| Retrosynthesis Prediction | AI algorithms propose synthetic routes by working backward from the target molecule. pharmasalmanac.comcatalysts.com | Discovery of novel and more efficient synthetic pathways. |
| Reaction Condition Optimization | ML models predict optimal catalysts, solvents, reagents, and temperature. aiche.orgnih.gov | Reduced experimental effort and faster process development. |
| Catalyst Selectivity Prediction | Computational models predict the stereoselectivity of a catalyst for a given reaction. numberanalytics.comnumberanalytics.com | Rational design of catalysts for the enantioselective synthesis of chiral isomers. |
Addressing Scale-Up Challenges for Synthetic Applications
The transition of a synthetic route from the laboratory bench to an industrial scale is a critical and often challenging phase in the development of a new chemical product. For the potential large-scale production of this compound, several key challenges must be addressed to ensure a safe, efficient, and economically viable process.
One of the primary challenges in scaling up catalytic reactions is maintaining catalyst performance and stability . numberanalytics.comcatalysis.blog A catalyst that performs well on a gram scale may exhibit different activity, selectivity, or deactivation rates in a large industrial reactor due to variations in reaction conditions and the physical environment. numberanalytics.comcatalysts.com Careful consideration must be given to the choice of catalyst and its formulation to ensure robustness on a larger scale.
Heat and mass transfer limitations are another significant concern. numberanalytics.comnumberanalytics.com Exothermic reactions that are easily controlled in a small laboratory flask can become difficult to manage in a large batch reactor, potentially leading to temperature gradients, side reactions, and safety hazards. chemtek.co.in Efficient mixing and heat removal are crucial for maintaining optimal reaction conditions and ensuring consistent product quality. numberanalytics.com
To address these challenges, the concept of process intensification is gaining traction in the fine chemical and pharmaceutical industries. pharmasalmanac.commdpi.compharmafeatures.com Process intensification aims to develop smaller, safer, and more efficient production processes. A key technology in this area is continuous flow chemistry . pharmasalmanac.comacsgcipr.org By performing reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters such as temperature and pressure, leading to improved yields and selectivity. pharmasalmanac.com Flow reactors also offer enhanced safety due to the small reaction volumes at any given time and can facilitate the telescoping of multiple reaction steps, reducing the need for intermediate work-up and purification. acsgcipr.org The industrial synthesis of fragrance compounds, a potential application area for this compound, has seen the successful implementation of flow chemistry to improve efficiency and safety. nih.gov
| Scale-Up Challenge | Description | Potential Mitigation Strategy for this compound |
|---|---|---|
| Catalyst Performance | Changes in activity, selectivity, and stability at larger scales. numberanalytics.comcatalysis.blog | Development of robust and reusable catalysts; careful reactor design to ensure uniform catalyst distribution. |
| Heat and Mass Transfer | Difficulty in controlling temperature and ensuring efficient mixing in large reactors. numberanalytics.comnumberanalytics.com | Use of continuous flow reactors with high surface-area-to-volume ratios for better heat and mass transfer. pharmasalmanac.com |
| Process Safety | Managing exothermic reactions and hazardous reagents at a large scale. chemtek.co.in | Implementation of flow chemistry to minimize reaction volumes and enhance process control. pharmasalmanac.comcetjournal.it |
| Economic Viability | High cost of raw materials, energy consumption, and waste generation. catalysis.bloguk-cpi.com | Process intensification to improve yields, reduce solvent usage, and minimize waste. mdpi.com |
Design of Next-Generation Catalytic Systems for Enhanced Selectivity and Efficiency
A key focus is on developing catalysts that can promote the desired transformations with high selectivity , particularly stereoselectivity if chiral isomers of the target molecule are desired. This requires a deep understanding of the reaction mechanism and the factors that control the stereochemical outcome. For the synthesis of substituted tetrahydrofurans, palladium-catalyzed methods have been shown to provide high diastereoselectivity. nih.govorganic-chemistry.org Future research will likely focus on the development of new ligand systems and catalytic complexes that can further enhance this selectivity.
Enhanced efficiency is another critical goal. This involves designing catalysts that can operate under milder reaction conditions (e.g., lower temperatures and pressures), exhibit high turnover numbers and turnover frequencies, and are easily separable and recyclable. The use of heterogeneous catalysts is often preferred in industrial settings due to their ease of separation from the reaction mixture. aiche.org The development of novel heterogeneous catalysts with well-defined active sites, such as single-atom catalysts or nanostructured materials, could lead to significant improvements in catalytic performance.
The rational design of catalysts is being increasingly facilitated by computational tools and machine learning. cetjournal.itnumberanalytics.com By modeling the interaction between the catalyst, substrates, and products, it is possible to predict the performance of a catalyst before it is synthesized in the laboratory. biosynth.com This computational approach can accelerate the discovery of new and improved catalytic systems for the synthesis of this compound.
| Catalyst Design Strategy | Objective | Relevance to this compound Synthesis |
|---|---|---|
| Ligand Development | Enhance stereoselectivity in catalytic reactions. | Control the stereochemistry of the chiral centers in the tetrahydrofuran ring. |
| Heterogeneous Catalysis | Improve catalyst recyclability and process efficiency. aiche.org | Facilitate the separation of the catalyst from the product, simplifying the work-up procedure. |
| Nanostructured Catalysts | Increase active surface area and catalytic activity. | Achieve higher reaction rates and efficiency in key synthetic steps. |
| Computational Design | Accelerate the discovery of new catalysts. numberanalytics.combiosynth.com | Rationally design catalysts with improved selectivity and efficiency for specific bond formations. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methoxy-2-phenethyltetrahydrofuran?
- Methodology : Synthesis often involves multi-step reactions, including alkylation, methoxylation, and cyclization. For methoxy-substituted furans, halogenation of precursor compounds (e.g., using POCl₃ for chlorination) followed by methoxy group introduction via nucleophilic substitution is common . Grignard or organometallic reagents in solvents like 2-MeTHF (enhanced stability under basic conditions) may facilitate phenethyl group addition .
- Example : A similar compound, 5-methoxy-2-(4-methoxyphenyl)benzofuran, was synthesized via halogenation (POCl₃/DMF), oxidation (H₂O₂/NaOH), and esterification (EtOH/H⁺), achieving 95% yield .
Q. How should researchers characterize this compound spectroscopically?
- Techniques :
- ¹H/¹³C NMR : Methoxy groups typically resonate at δ 3.7–3.9 ppm (¹H) and δ 55–60 ppm (¹³C). Aromatic protons (phenethyl) appear at δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C₁₃H₁₆O₂: MW 204.26) and fragmentation patterns indicative of methoxy and phenethyl groups .
Q. What solvent systems are compatible with its synthesis and purification?
- Compatibility :
- 2-MeTHF : Preferred for organometallic reactions due to low water miscibility and stability under basic/acidic conditions .
- THF : Avoid prolonged use due to peroxide formation; ensure inhibitor-free grades for sensitive reactions .
- Table 1 : Solvent Comparison
| Solvent | Boiling Point (°C) | Water Miscibility | Reactivity with Organometallics |
|---|---|---|---|
| 2-MeTHF | 80–82 | Low | High compatibility |
| THF | 66 | High | Moderate (risk of peroxides) |
Advanced Research Questions
Q. How can contradictions in NMR data during structure elucidation be resolved?
- Case Study : In the synthesis of methoxy-substituted benzofurans, unexpected shifts in aromatic protons (δ 6.2–6.8 ppm) were traced to steric hindrance from ortho-substituents .
- Strategies :
- Use 2D NMR (COSY, HSQC) to confirm connectivity.
- Compare experimental data with literature values for analogous compounds (e.g., 2-(4-methoxyphenyl) derivatives) .
Q. What strategies mitigate byproduct formation in Grignard reactions involving methoxy groups?
- Challenge : Methoxy groups can deactivate electrophilic sites, leading to incomplete alkylation.
- Optimization :
- Use anhydrous 2-MeTHF as a solvent to enhance reagent stability .
- Introduce protecting groups (e.g., silyl ethers) for sensitive methoxy positions .
- Table 2 : Byproduct Analysis in Grignard Reactions
| Condition | Byproduct Formation (%) | Yield (%) |
|---|---|---|
| 2-MeTHF, –20°C | 5 | 85 |
| THF, 25°C | 18 | 62 |
Q. What computational methods predict reactivity in methoxy-substituted tetrahydrofurans?
- Approach :
- DFT Calculations : Model transition states for cyclization or methoxy group rotation barriers .
- MD Simulations : Assess solvent effects (e.g., 2-MeTHF vs. THF) on reaction kinetics .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
